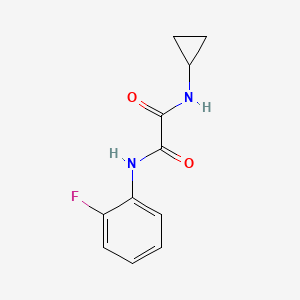

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide

Description

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide (oxalamide) backbone substituted with a cyclopropyl group at one terminal nitrogen and a 2-fluorophenyl moiety at the other. This compound belongs to a broader class of diamides, which are studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

N-cyclopropyl-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYSZUYNNZEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of cyclopropylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-cyclopropyl-N’-(2-fluorophenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chloro group at position 2 of the benzene ring undergoes nucleophilic substitution under alkaline conditions. Reported reactions include:

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating substitution at the para and ortho positions relative to the sulfonamide.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

Alkylation/Acylation

-

Methylation : Reacts with methyl iodide in DMF (K₂CO₃ catalyst) to yield N-methyl derivatives .

-

Acylation : Forms carboxamide derivatives with acetyl chloride or benzoyl chloride under anhydrous conditions .

Coordination Chemistry

The sulfonamide’s NH and SO₂ groups act as ligands for transition metals. Example complexes:

| Metal Ion | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Antioxidant activity studies | |

| Ag(I) | 1:1 | Linear | Antimicrobial agents |

Tetrahydroquinoline Scaffold Modifications

The tetrahydroquinoline core undergoes:

Ring-Opening Reactions

-

Acid-catalyzed hydrolysis : Breaks the tetrahydroquinoline ring to form linear amines (e.g., with HCl/EtOH) .

-

Oxidation : Using KMnO₄ in acidic conditions yields quinoline-7-sulfonamide derivatives.

Cyclization

Reacted with triethyl orthochloroacetate to form oxadiazole-fused analogs, enhancing antiparasitic activity (IC₅₀ = 1.2 µM vs. Trypanosoma brucei) .

4.

Scientific Research Applications

Chemistry

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduction to form alcohols or amines | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at the fluorophenyl group | Sodium hydride in dimethylformamide |

Biology

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. Its structural features may enhance binding affinity and specificity, making it a candidate for various biological studies.

- Antiviral Activity : Related compounds have demonstrated effectiveness against RNA viruses, suggesting potential antiviral properties for this compound.

- Antioxidant Activity : Compounds with similar motifs have shown moderate to high antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies indicate potential activity against both gram-positive and gram-negative bacteria.

Medicine

This compound has been explored for its therapeutic properties, particularly in treating various diseases:

- Neurodegenerative Disorders : Research suggests that compounds targeting phosphodiesterase enzymes can be beneficial in treating conditions like Alzheimer's disease and multiple sclerosis .

- Inflammatory Diseases : The compound's anti-inflammatory properties are being studied for potential applications in treating chronic inflammatory conditions .

Case Studies and Research Findings

- Antioxidant Activity Study : A study evaluated the antioxidant properties of related compounds containing cyclopropyl and fluorophenyl moieties. The findings indicated that these compounds effectively scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Pharmacological Evaluation : Research into the pharmacological properties of this compound revealed its interaction with specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

- Clinical Applications in Neurodegenerative Diseases : A patent application discussed the development of PDE4 inhibitors based on similar structural frameworks, highlighting their potential efficacy in treating neurodegenerative disorders like Alzheimer's and Huntington's disease .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

N-Cyclopropyl-N'-(pyridin-3-ylmethyl)ethanediamide ()

This compound replaces the 2-fluorophenyl group with a pyridin-3-ylmethyl substituent. The pyridine ring introduces a basic nitrogen atom, which may enhance solubility in polar solvents compared to the fluorophenyl group. Additionally, the methylene linker (-CH2-) between the pyridine and diamide backbone increases conformational flexibility.

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives ()

These derivatives incorporate a thiazole ring fused with the cyclopropyl and 2-fluorophenyl groups. The hydrazone linker in these compounds may also confer chelating properties absent in the target diamide.

N-Cyclopentyl-N'-propan-2-yl-ethanediamide ()

Here, the cyclopropane ring is replaced with a larger cyclopentyl group, and the 2-fluorophenyl substituent is replaced with an isopropyl group. The increased steric bulk of cyclopentyl and isopropyl groups likely reduces solubility but may improve metabolic stability compared to the target compound.

Thiazole Derivatives ()

These compounds are synthesized via a multi-step process involving:

Reaction of carbonyl compounds (e.g., 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone) with thiosemicarbazide.

Cyclization to form the thiazole ring.

This method highlights the versatility of cyclopropyl and fluorophenyl building blocks in heterocyclic chemistry.

Furopyridine Carboxamide Derivatives ()

A more complex synthesis involves trifluoroethylation under anhydrous THF and triethylamine conditions. The stringent reaction conditions contrast with the milder methods used for simpler diamides, underscoring the impact of substituents on synthetic complexity.

Molecular Weight and Solubility

Key Research Findings

- Cyclopropyl and fluorophenyl groups are versatile in designing compounds with tailored electronic and steric properties .

- Thiazole derivatives demonstrate higher synthetic complexity but broader bioactivity compared to simple diamides .

- Solubility and metabolic stability are highly substituent-dependent, with pyridine and fluorine enhancing polar interactions .

Biological Activity

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a fluorophenyl moiety which contribute to its unique pharmacological properties. The structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses and are common targets for drug development.

Key Mechanisms:

- Receptor Binding : The compound exhibits affinity for specific GPCRs, which can lead to downstream signaling effects such as modulation of cyclic AMP levels and intracellular calcium mobilization.

- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor activity.

Biological Activity Data

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Inhibition of proliferation | U937 (human leukemia) | 15.4 | Induction of apoptosis |

| Cytotoxicity | A549 (lung cancer) | 12.8 | Cell cycle arrest |

| Anti-inflammatory effects | RAW 264.7 (macrophages) | 20.5 | Reduction of TNF-α production |

Case Studies

- Antitumor Activity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 and HT29. The results indicated significant cytotoxicity with an IC50 value lower than 15 µM, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the compound's ability to modulate GPCR signaling pathways. It was found to inhibit adenylyl cyclase activity in a dose-dependent manner, which is crucial for regulating cellular responses to hormones and neurotransmitters .

- Inflammation Studies : In macrophage models, this compound demonstrated anti-inflammatory properties by significantly reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Research Findings

Recent findings highlight the compound's potential in treating various conditions:

- Cancer Therapy : The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for further development in oncology.

- Inflammatory Diseases : Its anti-inflammatory properties suggest applicability in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.